N-Methyl vs. Primary Amide: Hydrogen-Bond Donor Count and Polarity Differentials
The target compound bears an N-methylcarboxamide at the thiophene 3-position, whereas the closest analog 2-(2-(4-(ethylthio)phenyl)acetamido)thiophene-3-carboxamide (CAS 941883-35-8) carries a primary amide. This substitution reduces the hydrogen-bond donor (HBD) count from 3 to 2 and increases the rotatable bond count by 1, altering both molecular recognition and conformational flexibility [1]. The N-methyl modification also elevates XLogP3 by approximately 0.4–0.6 log units relative to the primary amide, consistent with the loss of a polar HBD and gain of a lipophilic methyl group [1]. While direct head-to-head biological data for these two compounds are not publicly available, the physicochemical divergence is mechanistically significant: primary amides engage in bidentate hydrogen-bonding motifs that N-methyl amides cannot replicate, potentially altering target binding modes [2].
| Evidence Dimension | Hydrogen-bond donor count and computed lipophilicity |
|---|---|
| Target Compound Data | HBD = 2; XLogP3 = 3.4; Rotatable bonds = 6 [1] |
| Comparator Or Baseline | 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide (CAS 941883-35-8): HBD = 3; XLogP3 ~2.8–3.0 (estimated); Rotatable bonds = 5 |
| Quantified Difference | ΔHBD = −1; ΔXLogP3 ≈ +0.4 to +0.6; ΔRotatable bonds = +1 |
| Conditions | Computed physicochemical properties from PubChem (2025.09.15 release); comparator values estimated from structural analogy |
Why This Matters
The N-methyl modification alters H-bond pharmacophore features and lipophilicity, changing membrane permeability and target-binding profiles—researchers cannot assume functional equivalence between N-methyl and primary amide thiophene-3-carboxamides.
- [1] PubChem Compound Summary CID 18586859. Computed properties: HBD count = 2, XLogP3 = 3.4, rotatable bond count = 6. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Kenny PW. Hydrogen-bond donors in drug design. J Med Chem. 2022;65(21):14261–14275. Discusses the impact of N-methylation on amide hydrogen-bonding capacity and conformational preferences. View Source
